[Fluoro(dimethyl)silyl]methyl 4-bromobenzoate
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Overview
Description
[Fluoro(dimethyl)silyl]methyl 4-bromobenzoate is a chemical compound with the molecular formula C10H12BrFOSi. It is a derivative of benzoic acid, where the 4-position on the benzene ring is substituted with a bromine atom, and the carboxyl group is esterified with a [fluoro(dimethyl)silyl]methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [fluoro(dimethyl)silyl]methyl 4-bromobenzoate typically involves the esterification of 4-bromobenzoic acid with [fluoro(dimethyl)silyl]methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction conditions often include refluxing the reactants in an anhydrous solvent such as dichloromethane under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of esterification and the use of efficient catalysts and dehydrating agents would apply. Scaling up the reaction would involve optimizing the reaction conditions to ensure high yield and purity of the product while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
[Fluoro(dimethyl)silyl]methyl 4-bromobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates such as azido or thiol derivatives.
Oxidation: Formation of 4-bromobenzoic acid.
Reduction: Formation of [fluoro(dimethyl)silyl]methyl 4-bromobenzyl alcohol.
Scientific Research Applications
[Fluoro(dimethyl)silyl]methyl 4-bromobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of [fluoro(dimethyl)silyl]methyl 4-bromobenzoate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity or altering their function.
Pathways Involved: The presence of the fluoro(dimethyl)silyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
[Fluoro(dimethyl)silyl]methyl benzoate: Similar structure but lacks the bromine atom, resulting in different reactivity and applications.
[Trimethylsilyl]methyl 4-bromobenzoate: Similar ester structure but with a trimethylsilyl group instead of a fluoro(dimethyl)silyl group, affecting its chemical properties and reactivity.
Uniqueness
Properties
CAS No. |
92933-25-0 |
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Molecular Formula |
C10H12BrFO2Si |
Molecular Weight |
291.19 g/mol |
IUPAC Name |
[fluoro(dimethyl)silyl]methyl 4-bromobenzoate |
InChI |
InChI=1S/C10H12BrFO2Si/c1-15(2,12)7-14-10(13)8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3 |
InChI Key |
QTBKHWHLTSIJQZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(COC(=O)C1=CC=C(C=C1)Br)F |
Origin of Product |
United States |
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